molecular formula C27H21N3O3S2 B2702876 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 684231-80-9

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No.: B2702876
CAS No.: 684231-80-9
M. Wt: 499.6
InChI Key: UUSUSSUFVZCZGK-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H21N3O3S2 and its molecular weight is 499.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer Activity : A study conducted by Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluated for their cytotoxic activity against several human cancer cell lines. This research indicates the potential of similar compounds in the development of anticancer agents due to their potent cytotoxic activity and low toxicity in normal human cells (Ravichandiran et al., 2019).

  • Synthesis Techniques : The work by Xu Liu et al. (2016) focuses on the synthesis of heterocyclic derivatives via a visible-light-promoted reaction, showcasing advanced methods in organic synthesis that could be applicable to the synthesis of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide" (Liu et al., 2016).

  • Psychotropic and Anti-inflammatory Activities : A study by Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and evaluated them for psychotropic, anti-inflammatory, and cytotoxic activities. This suggests potential applications in designing compounds with specific biological activities (Zablotskaya et al., 2013).

  • PI3K Inhibitors and Anticancer Agents : Research by Teng Shao et al. (2014) introduces novel structures for PI3K inhibitors based on bioisostere, with significant antiproliferative activities and potential anticancer effects, indicating a possible research direction for similar compounds (Shao et al., 2014).

Mechanism of Action

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3S2/c31-26(29-27-28-24-14-11-19-6-3-4-8-23(19)25(24)34-27)20-9-12-22(13-10-20)35(32,33)30-16-15-18-5-1-2-7-21(18)17-30/h1-14H,15-17H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSUSSUFVZCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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